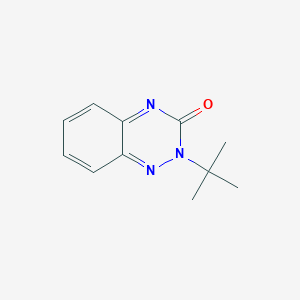
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene is a complex organic compound characterized by its unique structure, which includes three heptyloxy groups and three methoxy groups attached to a triphenylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene typically involves the alkylation of a triphenylene precursor. The process begins with the preparation of the triphenylene core, followed by the introduction of heptyloxy and methoxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and sodium hydride as a base. The reaction conditions often involve refluxing in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The heptyloxy and methoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of alkyl or aryl derivatives.
科学的研究の応用
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and liquid crystals.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industrial Applications: Utilized in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene exerts its effects is primarily related to its electronic structure. The triphenylene core provides a rigid, planar framework that facilitates π-π stacking interactions, which are crucial for its function in organic electronics and materials science. The heptyloxy and methoxy groups enhance the solubility and processability of the compound, making it suitable for various applications.
類似化合物との比較
Similar Compounds
- 2,6,10-Tris(heptyloxy)-3,7,11-tris(pentyloxy)triphenylene
- 2,6,10-Tris(heptyloxy)-3,7,11-tripropoxytriphenylene
Uniqueness
Compared to similar compounds, 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene offers a unique combination of solubility, electronic properties, and functional group versatility. The presence of methoxy groups provides additional sites for chemical modification, allowing for the fine-tuning of its properties for specific applications.
特性
CAS番号 |
906663-77-2 |
|---|---|
分子式 |
C42H60O6 |
分子量 |
660.9 g/mol |
IUPAC名 |
2,6,10-triheptoxy-3,7,11-trimethoxytriphenylene |
InChI |
InChI=1S/C42H60O6/c1-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43-4)35-29-41(47-23-20-17-14-11-8-2)39(45-6)27-33(35)36-30-42(38(44-5)26-32(34)36)48-24-21-18-15-12-9-3/h25-30H,7-24H2,1-6H3 |
InChIキー |
ZABKFERCVBXZPE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)OC)OCCCCCCC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
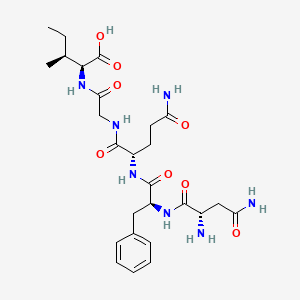
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
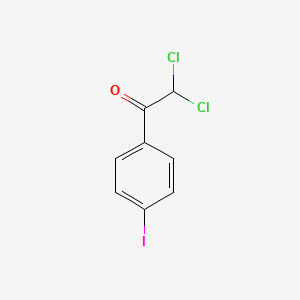

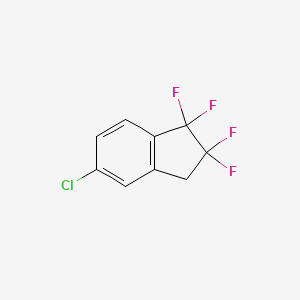
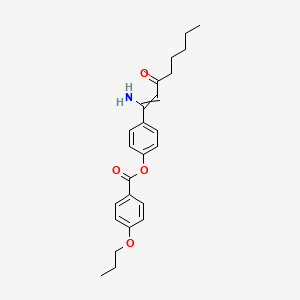

![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)
